molecular formula C4H12ClNO B1279949 O-butylhydroxylamine hydrochloride CAS No. 4490-82-8

O-butylhydroxylamine hydrochloride

Cat. No. B1279949
CAS RN: 4490-82-8
M. Wt: 125.6 g/mol
InChI Key: HUYRNQWVAPCTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-butylhydroxylamine hydrochloride is a chemical compound that is not directly mentioned in the provided papers, but its derivatives and related compounds are extensively studied. These studies involve the synthesis and application of various hydroxylamine derivatives, which are valuable in organic synthesis and pharmaceutical research due to their reactivity and functional group transformations .

Synthesis Analysis

The synthesis of hydroxylamine derivatives is a topic of interest in several papers. For instance, the synthesis of O-tert-butyl-N,N-disubstituted hydroxylamines is achieved by reacting magnesium amides with tert-butyl perbenzoate, demonstrating a method for direct N-O bond formation . Another synthesis approach involves the reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate to produce N,O-bis(tert-butoxycarbonyl)hydroxylamine in high yield . These methods highlight the versatility and functional group tolerance in the synthesis of hydroxylamine derivatives.

Molecular Structure Analysis

The molecular structure of hydroxylamine derivatives is crucial for their reactivity. For example, the crystal structure of 4,6-O-butylidene-N-(2-hydroxybenzylidene)-β-d-glucopyranosylamine reveals a tridentate ONO ligation-core, which is important for understanding its chemical behavior . The molecular structures of these compounds are often characterized using analytical and spectral methods, including NMR and X-ray diffraction, to confirm their configurations and conformations.

Chemical Reactions Analysis

Hydroxylamine derivatives participate in a variety of chemical reactions. The reaction of N-benzoyl-N-t-butylhydroxylamine with thionyl chloride leads to the formation of O-chlorosulfinylbenzohydroximoyl chloride, which can be further treated to yield benzohydroximoyl chloride . Additionally, O-arylhydroxylamine hydrochlorides can undergo a one-pot condensation-rearrangement-cyclization reaction sequence with ketones to form benzofurans . These reactions demonstrate the utility of hydroxylamine derivatives in synthesizing complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylamine derivatives are influenced by their molecular structures. These properties are essential for their application in various chemical reactions and for the development of pharmaceutical agents. The reactivity of the aminooxy group in hydroxylamine derivatives, for example, is utilized to introduce aliphatic amino or hydroxy groups to keto steroids . The efficiency of O-(2,4-dinitrophenyl)hydroxylamine in aminating reactions is compared to other hydroxylamine derivatives, highlighting its potential in synthesizing substituted N-benzoyliminopyridinium ylides .

Scientific Research Applications

Determination of Carbonyl-Containing Compounds

O-butylhydroxylamine hydrochloride has been utilized in the determination of carbonyl-containing compounds. This application extends to various environments such as water, blood, urine, and air, and even in analyzing clothing. The versatility of this compound is highlighted in its use for detecting a wide range of substances, from thromboxane B2 and prostaglandins to amygdalin and other aldehydes, ketones, and acids (Cancilla & Que Hee, 1992).

Synthesis of Modified Weinreb Amides

O-butylhydroxylamine hydrochloride plays a crucial role in the synthesis of modified Weinreb amides, which are valuable in organic chemistry for the creation of ketones and aldehydes. An efficient preparation of this compound has led to the synthesis of these amides, which are significant in producing various organic compounds with high yields (Labeeuw, Phansavath, & Genêt, 2004).

Reaction with Thionyl Chloride

In chemical synthesis, O-butylhydroxylamine hydrochloride reacts with thionyl chloride, leading to the production of O-chlorosulfinylbenzohydroximoyl chloride, a compound used in synthesizing substituted benzohydroximoyl chlorides. This reaction is a significant process in organic synthesis, showcasing the versatility of O-butylhydroxylamine hydrochloride (Uchida & Kozuka, 1984).

Facilitating Chemical Reactions

O-butylhydroxylamine hydrochloride is used in facilitating various chemical reactions. Its role in synthesizing N,O-bis(tert-butoxycarbonyl)hydroxylamine, which is beneficial in creating 5-lipoxygenase inhibitors and other hydroxylamine and hydroxamic acid derivatives, exemplifies its application in advanced chemical syntheses (Staszak & Doecke, 1993; 1994).

Environmental Monitoring

This compound is also significant in environmental science, particularly in monitoring air quality. It aids in the measurement of hydroxy carbonyls and other carbonyls in the air, providing crucial data for environmental monitoring and research (Spaulding et al., 1999).

Safety And Hazards

O-butylhydroxylamine hydrochloride can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

O-butylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-2-3-4-6-5;/h2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYRNQWVAPCTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90484274
Record name O-butylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-butylhydroxylamine hydrochloride

CAS RN

4490-82-8
Record name Hydroxylamine, O-butyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4490-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-butylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Butylhydroxylamine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-butylhydroxylamine hydrochloride
Reactant of Route 2
O-butylhydroxylamine hydrochloride
Reactant of Route 3
O-butylhydroxylamine hydrochloride
Reactant of Route 4
O-butylhydroxylamine hydrochloride
Reactant of Route 5
O-butylhydroxylamine hydrochloride
Reactant of Route 6
O-butylhydroxylamine hydrochloride

Citations

For This Compound
3
Citations
FA Fitzpatrick - Analytical Chemistry, 1978 - ACS Publications
Prostaglandin and thromboxane methyl ester oxime trimethylsllyl ethers were efficiently separated by gas chromatography using a commercial open-tubular, glass capillary column …
Number of citations: 71 pubs.acs.org
P Decker, H Schweer - Carbohydrate Research, 1982 - Elsevier
Oxidation of pentitols and hexitols with bromine in the presence of calcium carbonate gave 2- and 3-uloses and 2,5-hexodiuloses, which were separated by capillary glc on silicone OV-…
Number of citations: 12 www.sciencedirect.com
HI Kim, T Kim, JE Kim, J Lee, J Heo… - International …, 2015 - spandidos-publications.com
… To a solution of 4-hydroxyacetophenone (30 mg, 0.22 mmol) in ethanol (1 ml) was added O-butylhydroxylamine hydrochloride (33 mg, 0.26 mmol). The reaction mixture was stirred at …
Number of citations: 7 www.spandidos-publications.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.